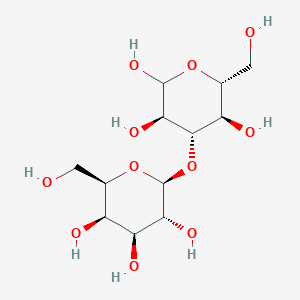

3-O-beta-D-Galactopyranosyl-D-glucopyranose

説明

特性

CAS番号 |

28447-38-3 |

|---|---|

分子式 |

C12H22O11 |

分子量 |

342.30 g/mol |

IUPAC名 |

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8+,9+,10-,11-,12+/m1/s1 |

InChIキー |

YGEHCIVVZVBCLE-AUCXZHPRSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |

異性体SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |

物理的記述 |

Solid |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-beta-D-Galactopyranosyl-D-glucopyranose can be achieved through enzymatic methods. One common approach involves the use of beta-galactosidase enzymes, which catalyze the hydrolysis of lactose from lactose-containing substrates . The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity.

Industrial Production Methods

Industrial production of 3-O-beta-D-Galactopyranosyl-D-glucopyranose often involves the extraction of lactose from whey, a byproduct of cheese production. The process includes filtration, concentration, and crystallization steps to purify the lactose .

化学反応の分析

Types of Reactions

3-O-beta-D-Galactopyranosyl-D-glucopyranose undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by beta-galactosidase, resulting in the formation of glucose and galactose.

Oxidation: Can be oxidized to form lactobionic acid under specific conditions.

Reduction: Reduction of lactose can yield lactitol, a sugar alcohol.

Common Reagents and Conditions

Hydrolysis: Beta-galactosidase enzyme, aqueous medium, optimal pH around 6.5.

Oxidation: Oxidizing agents such as bromine water or nitric acid.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed

Hydrolysis: Glucose and galactose.

Oxidation: Lactobionic acid.

Reduction: Lactitol.

科学的研究の応用

3-O-beta-D-Galactopyranosyl-D-glucopyranose has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic studies and as a standard in chromatography.

Biology: Serves as a nutrient in cell culture media and as a marker for lactose intolerance tests.

Medicine: Utilized in the formulation of pharmaceuticals, particularly in lactose-based excipients.

Industry: Employed in the food industry as a sweetener and in the production of lactose-free products.

作用機序

The primary mechanism of action of 3-O-beta-D-Galactopyranosyl-D-glucopyranose involves its hydrolysis by the enzyme beta-galactosidase. This enzyme cleaves the glycosidic bond between the galactose and glucose units, resulting in the release of these monosaccharides . The hydrolysis process is essential for the digestion and absorption of lactose in the human body.

類似化合物との比較

Similar Compounds

Cellobiose: Composed of two glucose molecules linked by a beta-1,4-glycosidic bond.

Maltose: Composed of two glucose molecules linked by an alpha-1,4-glycosidic bond.

Sucrose: Composed of glucose and fructose linked by an alpha-1,2-glycosidic bond.

Uniqueness

3-O-beta-D-Galactopyranosyl-D-glucopyranose is unique due to its specific beta-1,4-glycosidic linkage between galactose and glucose, which distinguishes it from other disaccharides like maltose and sucrose . This unique structure is responsible for its distinct properties and applications in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。